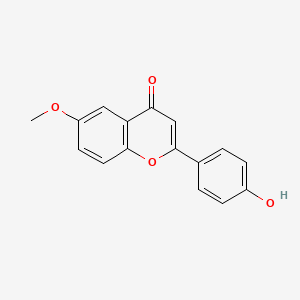

4'-Hydroxy-6-methoxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

4002-52-2 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-6-methoxychromen-4-one |

InChI |

InChI=1S/C16H12O4/c1-19-12-6-7-15-13(8-12)14(18)9-16(20-15)10-2-4-11(17)5-3-10/h2-9,17H,1H3 |

InChI Key |

IGELAJYEOYKEOS-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)O |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Flavones

Botanical and Microbial Sources of 4'-Hydroxy-6-methoxyflavone

This compound, a distinct O-methylated flavone (B191248), has been identified in a limited number of plant species. Its isolation has been reported from the plant Iva hayesiana, commonly known as San Diego marsh-elder, and from Mentha suaveolens (apple mint). researchgate.net The occurrence of this compound in these species highlights the specific enzymatic machinery required for its synthesis.

While the direct microbial synthesis of this compound has not been extensively documented, the metabolic capabilities of various microorganisms suggest their potential as sources. Fungi, in particular, are known to perform a variety of biotransformation reactions on flavonoids.

Table 1: Botanical Sources of this compound

| Species | Family | Common Name |

|---|---|---|

| Iva hayesiana | Asteraceae | San Diego marsh-elder |

Endogenous Biosynthesis of Flavones in Plants

The biosynthesis of flavones in plants is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through several enzymatic reactions to yield the core flavonoid structure, which is then further modified.

The journey to flavone synthesis begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. researchgate.netwikipedia.org A series of three key enzymatic reactions, known as the general phenylpropanoid pathway, converts L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis. researchgate.net

The enzymes involved are:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. wikipedia.org

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to produce p-coumaric acid. researchgate.net

4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A to form p-coumaroyl-CoA. wikipedia.org

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) , a type III polyketide synthase. nih.gov CHS mediates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. mdpi.com

Following its synthesis, the chalcone undergoes intramolecular cyclization to form a flavanone (B1672756), a reaction catalyzed by chalcone isomerase (CHI) . researchgate.net This enzymatic step establishes the characteristic three-ring structure of flavonoids, yielding (2S)-naringenin. researchgate.netnih.gov

The conversion of flavanones to flavones is a critical desaturation step that introduces a double bond in the C-ring. This reaction is catalyzed by flavone synthases (FNS), which exist in two distinct isoforms with different catalytic mechanisms: mdpi.com

Flavone Synthase I (FNS I): This is a soluble Fe²⁺/2-oxoglutarate-dependent dioxygenase (2-ODD) primarily found in the Apiaceae family. mdpi.comresearchgate.net It directly catalyzes the desaturation of flavanones to flavones. researchgate.net

Flavone Synthase II (FNS II): A membrane-bound cytochrome P450 monooxygenase (CYP), FNS II is more widespread in the plant kingdom. nih.gov It also facilitates the conversion of flavanones to flavones. nih.govnih.gov

The product of these enzymes, using naringenin as a substrate, is the flavone apigenin (B1666066) (4',5,7-trihydroxyflavone).

The formation of this compound from a common flavone precursor like apigenin requires specific hydroxylation and methylation reactions, often referred to as "decorating" steps. The precise sequence of these events can vary between plant species.

A plausible biosynthetic route involves the following enzymatic activities:

Flavone 6-hydroxylase (F6H): This enzyme introduces a hydroxyl group at the C-6 position of the flavone A-ring. F6H enzymes are typically cytochrome P450-dependent monooxygenases. mdpi.com For instance, in sweet basil, a P450 enzyme from the CYP82 family has been shown to catalyze the 6-hydroxylation of flavones. nih.govnih.gov This reaction would convert apigenin into scutellarein (B1681691) (4',5,6,7-tetrahydroxyflavone).

O-methyltransferase (OMT): Following 6-hydroxylation, a regiospecific O-methyltransferase would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-6 position. This enzymatic step would convert scutellarein into hispidulin (B1673257) (4',5,7-trihydroxy-6-methoxyflavone). Subsequent enzymatic steps would be required to remove the hydroxyl groups at the C-5 and C-7 positions to yield this compound, though this is a less commonly documented pathway. An alternative and more direct pathway could involve the direct 6-O-methylation of a 6-hydroxyflavone (B191506) intermediate that lacks the 5- and 7-hydroxyl groups. The substrate specificity of the involved hydroxylases and methyltransferases ultimately dictates the final structure of the flavone.

Microbial Biotransformation of Flavonoids

Microorganisms, particularly fungi from the genera Aspergillus and Penicillium, are known to be effective biocatalysts for modifying flavonoid structures. nih.govresearchgate.net These microbes possess a wide array of enzymes that can perform reactions such as hydroxylation, dehydroxylation, O-methylation, and O-demethylation. nih.govresearchgate.net

The synthesis of this compound via microbial biotransformation could potentially be achieved by providing a suitable precursor flavone to a microbial culture. For instance, microorganisms have been reported to O-methylate flavones at the C-6 position. nih.gov Therefore, feeding a culture of a suitable microorganism, such as certain Aspergillus or Streptomyces species, with a precursor like 4',6-dihydroxyflavone could result in the regioselective methylation at the C-6 position to yield this compound. Similarly, providing apigenin could lead to a series of hydroxylation, methylation, and demethylation reactions to arrive at the final product. These biotransformation processes offer a promising alternative for the production of rare flavonoids. researchgate.net

Hydroxylation Reactions Mediated by Microorganisms

Microbial hydroxylation is a key reaction in the functionalization of flavonoid skeletons. This process is primarily mediated by cytochrome P450 monooxygenases, which are capable of introducing hydroxyl groups at specific positions on the aromatic rings of flavones. The position of hydroxylation is determined by the regioselectivity of the microbial enzymes.

For flavones, microbial hydroxylation frequently occurs at the C-4' position of the B-ring. For instance, several strains of the fungus Aspergillus niger have been shown to hydroxylate flavone at the 4'-position to produce 4'-hydroxyflavone. researchgate.netmdpi.com This reaction is a critical step in the potential microbial synthesis of this compound if 6-methoxyflavone (B191845) is used as a precursor. The introduction of a hydroxyl group at the 4'-position can significantly influence the biological properties of the flavone.

Filamentous fungi, particularly from the genera Aspergillus and Penicillium, are well-known for their hydroxylating capabilities. In a study involving the biotransformation of 6-methoxyflavone by Aspergillus niger MB, the process yielded 6,4'-dihydroxyflavone, indicating that the fungus is capable of both demethylation and subsequent hydroxylation at the 4'-position. znaturforsch.com

Table 1: Examples of Microbial Hydroxylation of Flavones

| Microorganism | Substrate | Product(s) | Reference |

|---|---|---|---|

| Aspergillus niger ATCC 43949 | Flavone | 4'-Hydroxyflavone, 3',4'-Dihydroxyflavone | researchgate.net |

| Aspergillus niger NRRL 2295 | Flavone | 4'-Hydroxyflavone | researchgate.net |

| Aspergillus niger X172 | Flavone | 4'-Hydroxyflavone | researchgate.net |

Methylation and Demethylation by Fungal and Bacterial Strains

Methylation and demethylation are crucial enzymatic modifications in the biosynthesis and metabolism of flavonoids, often altering their solubility, stability, and bioactivity. Microorganisms, including various fungi and bacteria, possess O-methyltransferases (OMTs) and demethylases that can modify the hydroxyl and methoxy (B1213986) groups on the flavone nucleus.

Methylation: Microbial OMTs can transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid skeleton. The methylation of flavones by microorganisms can occur at various positions, with the C-6 position being a known target. nih.gov For instance, the formation of this compound in a microbial system could potentially be achieved by the 6-O-methylation of 4',6-dihydroxyflavone. Strains of Streptomyces have been shown to possess OMTs with activity towards flavonoids. For example, an OMT from Streptomyces avermitilis was found to catalyze the regiospecific 7-O-methylation of various flavonoids. nih.govacs.org While direct 6-O-methylation leading to the target compound is not explicitly documented, the enzymatic machinery for such a reaction exists in the microbial world.

Demethylation: Conversely, microbial demethylases can remove methyl groups from methoxylated flavonoids. This reaction is particularly common in gut microbiota. The demethylation of polymethoxyflavones by the human gut bacterium Blautia sp. MRG-PMF1 has been studied, revealing a regioselectivity generally following the order of C-7 > C-4' ≈ C-3' > C-5 > C-3. nih.govacs.org Another well-studied bacterium, Eubacterium limosum, is also known to demethylate methoxyisoflavones. jst.go.jptandfonline.com In the context of this compound, a microbial system could potentially produce this compound through the selective demethylation of a di-methoxylated precursor, such as 4',6-dimethoxyflavone. Studies on the biotransformation of 6-methoxyflavone and 7-methoxyflavone (B191842) by Aspergillus niger have demonstrated that demethylation is a primary step, leading to the formation of the corresponding hydroxyflavones. znaturforsch.com

Table 2: Examples of Microbial Methylation and Demethylation of Flavonoids

| Microorganism | Reaction | Substrate | Product(s) | Reference |

|---|---|---|---|---|

| Streptomyces avermitilis | Methylation | Daidzein, Genistein, Naringenin | 7-O-methylated derivatives | nih.govacs.org |

| Aspergillus niger MB | Demethylation | 6-Methoxyflavone | 6-Hydroxyflavone | znaturforsch.com |

| Aspergillus niger MB | Demethylation | 7-Methoxyflavone | 7-Hydroxyflavone | znaturforsch.com |

| Blautia sp. MRG-PMF1 | Demethylation | 5,7,4'-Trimethoxyflavone | Apigenin (via intermediates) | nih.govacs.org |

Glycosylation Patterns in Microbial Systems

Glycosylation, the attachment of sugar moieties to a molecule, is a common modification of flavonoids in both plants and microorganisms. This process can significantly enhance the water solubility and stability of flavonoids, and modulate their biological activities. Microbial glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety, typically from an activated sugar donor like UDP-glucose, to an acceptor molecule such as a flavonoid.

The hydroxyl group at the C-4' position of this compound is a potential site for microbial glycosylation. Microbial systems have been shown to glycosylate a wide range of flavonoids, with the position of glycosylation being dependent on the specific enzymes of the microorganism. In many cases, microorganisms convert flavanones to their corresponding 7-O-glycosides and flavonols to 3-O-glycosides. pjmonline.org

For flavones with a free hydroxyl group, glycosylation can occur at that position. For example, a glycosyltransferase from Bacillus cereus was shown to glycosylate various flavonoids, preferentially at the 3-hydroxyl group, but also at the 7-hydroxyl group if the former was unavailable. nih.gov This demonstrates the potential for microbial systems to glycosylate the 4'-hydroxyl group of this compound. The resulting glycoside would have altered physicochemical properties. Research on the microbial glycosylation of 2'-hydroxyflavone (B191508) using various microbial strains, including Streptomyces and Beauveria bassiana, has led to the production of novel glycosides with enhanced water solubility and antioxidant activity. nih.gov

Table 3: Examples of Microbial Glycosylation of Flavonoids

| Microorganism | Substrate | Product(s) | Reference |

|---|---|---|---|

| Bacillus cereus | Apigenin, Genistein, Kaempferol, Luteolin (B72000), Naringenin, Quercetin | 3-O-glucosides and 7-O-glucosides | nih.gov |

| Streptomyces coeruleorubidus NRRL B-2569 | 2'-Hydroxyflavone | 2'-O-β-D-glucuronide | nih.gov |

| Streptomyces toxytricini NRRL 15443 | 2'-Hydroxyflavone | 2'-O-α-L-rhamnoside | nih.gov |

Synthetic Strategies for 4 Hydroxy 6 Methoxyflavone and Analogues

Chemical Synthesis Approaches for Flavone (B191248) Core Structures

The construction of the fundamental flavone skeleton is a critical first step in the synthesis of its more complex derivatives. Several named reactions have become standard procedures in organic chemistry for this purpose.

Baker-Venkataraman Rearrangement : This reliable method involves the conversion of an o-hydroxyacetophenone derivative into a 1,3-diketone, which is a key intermediate for flavone synthesis. The process begins with the acylation of the phenolic hydroxyl group of an o-hydroxyacetophenone with an appropriate benzoyl chloride. The resulting 2-acyloxyacetophenone is then treated with a base (e.g., potassium hydroxide (B78521) in pyridine), which catalyzes an intramolecular acyl-transfer reaction to form a 1,3-diketone. wikipedia.orgnih.govresearchgate.net Subsequent acid-catalyzed cyclodehydration of this diketone yields the final flavone. rsc.org This method is highly versatile, as the substitution pattern of the final flavone is determined by the choice of the starting acetophenone (B1666503) and benzoyl chloride.

Allan-Robinson Reaction : This reaction provides a more direct route to flavones by condensing an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of the sodium salt of the corresponding aromatic acid. nih.govwikipedia.orgdrugfuture.com The reaction proceeds through the O-acylation of the ketone, followed by a base-catalyzed cyclization and subsequent dehydration to form the pyrone ring of the flavone structure. wikipedia.orgresearchgate.net This approach is particularly useful for synthesizing poly-hydroxylated flavones. nih.gov

Claisen-Schmidt Condensation : While not a direct flavone synthesis, the Claisen-Schmidt condensation is a foundational step in one of the most common pathways. It involves the base-catalyzed reaction between a substituted o-hydroxyacetophenone and an aromatic aldehyde to form an o-hydroxychalcone (an α,β-unsaturated ketone). aip.orgaip.org This chalcone (B49325) intermediate is then subjected to a subsequent cyclization reaction to form the flavone core, as detailed in the following section.

Oxidative Cyclization Methodologies Utilizing o-Hydroxychalcones

The conversion of o-hydroxychalcones into flavones is a widely employed and efficient strategy. nih.gov This transformation involves an intramolecular cyclization followed by oxidation to introduce the double bond in the C-ring, forming the chromone (B188151) system. A variety of reagents and catalytic systems have been developed to achieve this oxidative cyclization, each with its own advantages in terms of yield, reaction time, and substrate scope.

One of the most common and classic methods utilizes a mixture of iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO). aip.orgkoreascience.kr In this process, the chalcone undergoes an intramolecular oxa-Michael addition to form a flavanone (B1672756) intermediate, which is then oxidized by the iodine to the corresponding flavone. aip.org DMSO often serves as both the solvent and an oxidant to regenerate the catalytic iodine species. researchgate.net

Transition metal catalysts have also been shown to be highly effective. Palladium-based catalysts, such as palladium(II) acetate, can promote the oxidative cyclization of chalcones or their dihydrochalcone (B1670589) precursors. biomedres.usrsc.org Other metal-mediated systems, including those using Cu+, Fe3+, and In3+, have also been reported to preferably yield flavones over other potential products like aurones. researchgate.netchemijournal.com The choice of catalyst can be crucial for the selectivity of the reaction. For instance, while I₂, Se⁴⁺, and certain copper and iron catalysts favor flavone formation, reagents based on Hg²⁺ and Tl³⁺ tend to produce aurones instead. researchgate.netchemijournal.com

Microwave irradiation has been applied to these reactions to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. nepjol.info

| Catalyst/Reagent System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| I₂ in DMSO | Reflux/Heat | Common, reliable method for converting chalcones to flavones. | aip.orgkoreascience.kr |

| Palladium(II) Acetate | Heat, with oxidant (e.g., O₂) | Effective for cyclization of dihydrochalcones and chalcones. | rsc.org |

| Selenium Dioxide (SeO₂) | Reflux, often under microwave irradiation | Selenium(IV) reagent used for oxidative cyclization. | nih.govnih.gov |

| Copper Bromide (CuBr₂) | Reflux in DMF/H₂O | Can mediate cyclization, though selectivity (flavone vs. aurone) can be condition-dependent. | chemijournal.com |

| Ammonium Iodide (NH₄I) | Solvent-free or in DMSO | Serves as an eco-friendly iodine source for the cyclization. | chemijournal.com |

Targeted Synthesis of 4'-Hydroxy-6-methoxyflavone Derivatives

The synthesis of a specifically substituted flavone like this compound requires a careful selection of starting materials that contain the desired methoxy (B1213986) and hydroxyl precursors in the correct positions.

A plausible route to this compound would start with 2-hydroxy-5-methoxyacetophenone as the A-ring precursor and 4-hydroxybenzaldehyde as the B-ring precursor.

Chalcone Formation : A Claisen-Schmidt condensation between 2-hydroxy-5-methoxyacetophenone and 4-hydroxybenzaldehyde, typically catalyzed by a strong base like KOH in ethanol, would yield the corresponding chalcone intermediate, 2',4-dihydroxy-5'-methoxychalcone . The hydroxyl group at the 4-position of the benzaldehyde (B42025) may require a protecting group (e.g., benzyl (B1604629) or acetyl) prior to the condensation to prevent side reactions, which would be removed in a later step.

Oxidative Cyclization : The resulting chalcone would then be subjected to oxidative cyclization using a system such as I₂ in refluxing DMSO to construct the flavone core and yield this compound.

This strategy is supported by analogous syntheses reported in the literature. For example, the synthesis of 7-hydroxy-4'-methoxyflavone has been achieved by the oxidative cyclization of 2',4'-dihydroxy-4-methoxychalcone, which was formed from 2,4-dihydroxyacetophenone and anisaldehyde (4-methoxybenzaldehyde). aip.orgaip.org Similarly, the synthesis of 5,7-dihydroxy-4'-methoxyflavone has been accomplished starting from 2,4,6-trihydroxyacetophenone. koreascience.kr These examples demonstrate the modularity of the chalcone-based approach, where the final substitution pattern is directly determined by the initial acetophenone and aldehyde components.

Regioselective Functionalization and Derivatization Techniques

Once the this compound core is synthesized, further modifications can be made through regioselective reactions. The existing functional groups—the C4'-hydroxyl and the C6-methoxy groups—govern the reactivity and positioning of new substituents.

Derivatization of the 4'-Hydroxyl Group : The phenolic hydroxyl group at the 4'-position is a primary site for functionalization. It can be readily alkylated to form ethers or acylated to form esters. For instance, reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a mild base like potassium carbonate (K₂CO₃) would yield the corresponding 4'-alkoxy derivative. This O-alkylation is a common strategy for modifying the properties of flavonoids.

Electrophilic Aromatic Substitution : The flavone nucleus is an aromatic system, and the electron-donating nature of the hydroxyl and methoxy groups activates the rings towards electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents would predict the position of new functional groups.

On the B-ring , the 4'-hydroxyl group is an ortho-, para-director. Since the para position is occupied, electrophiles would preferentially add to the positions ortho to the hydroxyl group (C3' and C5').

On the A-ring , the 6-methoxy group is also an ortho-, para-director, activating the C5 and C7 positions. The reactivity at these sites will also be influenced by the chromone ring itself.

O-Demethylation : The methoxy group at the C6 position can be cleaved to yield a hydroxyl group, typically using strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). This provides a route to polyhydroxylated flavones from their more easily synthesized methoxy analogues. Studies on the metabolism of methoxyflavones have shown that enzymes like cytochrome P450 can also perform regioselective O-demethylation, for example, converting 4'-methoxyflavone (B190367) into 4'-hydroxyflavone. nih.gov

These functionalization techniques allow for the creation of a library of derivatives based on the this compound scaffold, enabling the exploration of structure-activity relationships for various applications.

Structure Activity Relationship Sar Elucidation for Flavone Bioactivity

Influence of Hydroxylation Patterns on Biological Efficacy

Hydroxylation is a key modification that significantly affects the chemical properties and biological activities of flavonoids. nih.govnih.gov The position and number of hydroxyl (–OH) groups on the flavone (B191248) nucleus are critical determinants of their therapeutic potential, influencing everything from antioxidant capacity to anti-inflammatory and cytotoxic effects. nih.govacs.orgnih.gov

The specific placement of hydroxyl groups on the A and B rings of the flavone scaffold plays a pivotal role in modulating biological activity.

B-Ring Hydroxylation (C-3', C-4'): The B-ring hydroxylation pattern is widely considered a determinant of antiradical and antioxidant potency. mdpi.com A hydroxyl group at the C-4' position is particularly significant for enhancing anti-inflammatory activity and is considered the most active site for radical scavenging in the flavone subclass. acs.orgnih.govmdpi.com The presence of a hydroxyl group at the C-3' position has also been reported to enhance anti-inflammatory and neuroprotective activities. mdpi.comnih.gov However, some studies suggest that –OH groups at C-3' can attenuate anti-inflammatory functions. acs.orgnih.gov This highlights the complexity and context-dependent nature of SAR.

A-Ring Hydroxylation (C-5, C-6, C-7, C-8): Hydroxyl groups on the A-ring also exert a strong influence. An –OH group at the C-5 position is known to enhance anti-inflammatory activity. acs.orgnih.gov Flavonoids possessing hydroxyl groups at the C-5 and/or C-7 positions often exhibit high cytotoxicity. nih.govcapes.gov.br Specifically, the 5,7-dihydroxylation of the A ring is important for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In contrast, hydroxyl groups at C-6, C-7, and C-8 have been found to sometimes decrease anti-inflammatory effects. acs.orgnih.gov One study on antiproliferative activity found that among A-ring monohydroxylated derivatives, only 6-hydroxyflavone (B191506) showed notable activity. iiarjournals.orgiiarjournals.org

The varying effects of hydroxyl group positioning underscore the importance of the substitution pattern for specific biological outcomes.

| Position | Effect on Bioactivity | Activity Type | Reference |

|---|---|---|---|

| C-4' | Enhances | Anti-inflammatory, Antioxidant | acs.orgnih.govmdpi.com |

| C-5 | Enhances | Anti-inflammatory, Cytotoxicity | acs.orgnih.govnih.gov |

| C-7 | Enhances / Attenuates | Cytotoxicity / Anti-inflammatory | nih.govcapes.gov.br / acs.orgnih.gov |

| C-3' | Enhances / Attenuates | Anti-inflammatory / Anti-inflammatory | mdpi.comnih.gov / acs.orgnih.gov |

| C-6 | Attenuates / Enhances | Anti-inflammatory / Antiproliferative | acs.orgnih.gov / iiarjournals.orgiiarjournals.org |

| C-8 | Attenuates | Anti-inflammatory | acs.orgnih.gov |

The presence of multiple hydroxyl groups, particularly in specific dihydroxyl configurations, is a critical factor for potent bioactivity. The 3',4'-dihydroxy pattern on the B-ring (a catechol moiety) is frequently associated with strong antioxidant and antiproliferative effects. iiarjournals.orgiiarjournals.orgnih.gov Similarly, the 5,4'-dihydroxy arrangement has been identified as a key feature for antiproliferative activity. iiarjournals.orgiiarjournals.org

Research has shown that the mechanisms of action for the 3',4'-dihydroxy and 5,4'-dihydroxy moieties are distinct yet can be synergistic. iiarjournals.orgiiarjournals.org For instance, 3',4'-dihydroxyflavone was identified as one of the most potent flavones for inhibiting nitric oxide production in macrophages, a key indicator of anti-inflammatory action. acs.orgnih.gov The introduction of a hydroxyl group at the C-3' position to a 5,4'-dihydroxyflavone structure can lead to a synergistic enhancement of antiproliferative activity. iiarjournals.org

Impact of Methoxylation Patterns on Biological Response

Methoxylation, the addition of a methoxy (B1213986) (–OCH₃) group, is another crucial structural modification that influences the biological profile of flavones. Methoxy groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially improve bioavailability compared to their hydroxylated counterparts. mdpi.comnih.govresearchgate.net

The position of methoxy groups significantly impacts the biological response. Studies have shown that a methoxy group at the C-7 position of ring A can enhance anti-inflammatory and neuroprotective activity. mdpi.comnih.gov Furthermore, 5-methoxylated derivatives have demonstrated significant antiproliferative activity. iiarjournals.orgiiarjournals.org In contrast, a methoxy group at the C-4' position on the B-ring has been observed to reduce anti-inflammatory activity. nih.gov Research on cytotoxicity has indicated that flavonoids with a 5,7-dimethoxy substitution pattern possess intermediate cytotoxicity, while a methoxy group at the C-6 position may negatively affect the inhibition of P-glycoprotein, a protein associated with multidrug resistance in cancer cells. nih.govcapes.gov.brresearchgate.net

The number of methoxy groups and the ring on which they are located have a differential impact on bioactivity. An increasing number of methoxy groups on the A-ring has been correlated with enhanced antiproliferative activity of polymethoxyflavones (PMFs). iiarjournals.orgiiarjournals.org Conversely, an increase in the number of methoxy groups on the B-ring tends to reduce this activity. iiarjournals.orgiiarjournals.org For example, the methylation of the potent 3',4'-dihydroxy moiety to a 3',4'-dimethoxy configuration can drastically reduce antiproliferative effects. iiarjournals.orgiiarjournals.org Similarly, increased methoxylation is generally associated with decreased antioxidant activity. nih.govcapes.gov.br

| Compound | Substitution Pattern | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5,4'-Dihydroxyflavone | 5-OH, 4'-OH | 28 | iiarjournals.org |

| 3',4'-Dihydroxyflavone | 3'-OH, 4'-OH | 51 | iiarjournals.org |

| Flavone | Unsubstituted | 64 | iiarjournals.org |

| 6-Hydroxyflavone | 6-OH | 89 | iiarjournals.org |

| 5,4'-Dimethoxyflavone | 5-OCH₃, 4'-OCH₃ | 36 | iiarjournals.org |

| 5,3'-Dimethoxyflavone | 5-OCH₃, 3'-OCH₃ | 46 | iiarjournals.org |

| 5-Methoxyflavone | 5-OCH₃ | 48 | iiarjournals.org |

| 3',4'-Dimethoxyflavone | 3'-OCH₃, 4'-OCH₃ | >400 | iiarjournals.org |

Synergistic Effects of Hydroxy and Methoxy Moieties on Cytotoxicity

The interplay between hydroxyl and methoxy groups on the flavone scaffold can lead to synergistic effects that enhance biological activity, particularly cytotoxicity. mdpi.comnih.gov Methoxy groups contribute to the lipophilicity of the molecule, while hydroxyl groups can increase polarity through hydrogen bonding. mdpi.comnih.gov A balance between these properties is often key to optimal efficacy.

Quantitative and Qualitative SAR Analyses for Specific Activities

The potency and selectivity of flavones against different biological targets are determined by the specific pattern of hydroxylation, methoxylation, and other substitutions on their A, B, and C rings.

The anticancer effects of flavones are largely attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival. The substitution pattern on the flavone nucleus is critical for this activity.

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups significantly influence the anticancer potency of flavones. Studies on various cancer cell lines have demonstrated that a hydroxyl group at the 4'-position of the B-ring is often associated with enhanced cytotoxic activity. This is attributed to the group's ability to participate in hydrogen bonding with amino acid residues in the active sites of target kinases.

For instance, in a study on the antiproliferative activity of various flavones against HL-60 leukemia cells, compounds with a 4'-hydroxyl group showed significant activity. The methoxy group at the 6-position of the A-ring can modulate the lipophilicity of the molecule, which in turn affects its cell membrane permeability and bioavailability. A balanced lipophilicity is crucial for effective anticancer action, as excessive lipophilicity can lead to poor solubility and distribution.

The inhibitory activity of flavones against specific kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is overexpressed in acute myeloid leukemia (AML), is also highly dependent on their substitution patterns. While direct IC50 values for 4'-Hydroxy-6-methoxyflavone against a wide range of cancer cell lines are not extensively documented in publicly available literature, the SAR of related compounds provides valuable insights. For example, 5,4′-dihydroxy-6,7-dimethoxyflavone demonstrated potent cytotoxic effects against FLT3-ITD positive cell lines, with IC50 values of 2.6 µM in both MOLM-13 and MV4-11 cells, highlighting the importance of the 4'-hydroxyl group in concert with methoxy groups on the A-ring mdpi.com.

Table 1: Anticancer and Kinase Inhibitory Activity of Selected Flavones

| Compound | Cell Line | Activity | IC50 (µM) |

|---|---|---|---|

| 5,4′-dihydroxy-6,7-dimethoxyflavone | MOLM-13 (AML) | Cytotoxicity | 2.6 mdpi.com |

| 5,4′-dihydroxy-6,7-dimethoxyflavone | MV4-11 (AML) | Cytotoxicity | 2.6 mdpi.com |

| Hispidulin (B1673257) (5,7,4'-trihydroxy-6-methoxyflavone) | MOLM-13 (AML) | Cytotoxicity | 7.0 mdpi.com |

| Hispidulin (5,7,4'-trihydroxy-6-methoxyflavone) | MV4-11 (AML) | Cytotoxicity | 6.8 mdpi.com |

The anti-inflammatory properties of flavones are well-documented and are linked to their ability to modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. The substitution pattern of hydroxyl and methoxy groups plays a pivotal role in this activity.

Research has shown that a hydroxyl group at the C4' position is a key contributor to the anti-inflammatory effects of flavones nih.gov. This is because the 4'-OH group can act as a hydrogen bond donor, facilitating interactions with enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators of inflammation.

The immunomodulatory effects of flavonoids are also tied to their structural features. The ability of this compound to modulate immune responses would be influenced by the interplay between the electron-donating hydroxyl group and the lipophilic methoxy group, which can affect interactions with immune cell receptors and signaling pathways.

The antiviral activity of flavones is another area of intense research, with the substitution pattern being a critical determinant of efficacy against various viruses. The 4'-hydroxyl group has been identified as an important feature for the antiviral activity of many flavones.

Studies on 4'-hydroxy-3-methoxyflavones have demonstrated their potent activity against picornaviruses, such as poliovirus and rhinovirus nih.gov. The 4'-hydroxyl group, in combination with a 3-methoxyl group, was found to be an essential requirement for high antiviral activity nih.gov. This suggests that for this compound, the 4'-OH group is likely a key contributor to any potential antiviral properties.

The mechanism of antiviral action for many flavonoids involves the inhibition of viral enzymes, such as proteases and polymerases, or interference with viral entry and replication processes. The specific interactions with these viral targets are governed by the three-dimensional structure of the flavone and the electronic properties of its substituents. While specific MIC50 values for this compound against a broad range of viruses are not available, the data from structurally related compounds are encouraging. For instance, 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone exhibited MIC50 values ranging from 0.016 to 0.5 µg/mL against various rhinovirus serotypes nih.gov.

Table 2: Antiviral Activity of a Structurally Related Flavone

| Compound | Virus | Activity | MIC50 (µg/mL) |

|---|---|---|---|

| 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone | Rhinovirus serotypes | Antiviral | 0.016 - 0.5 nih.gov |

The neuroprotective effects of flavonoids are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as their ability to modulate signaling pathways in the brain. The substitution pattern on the flavone skeleton is crucial for these activities.

The presence of a 4'-hydroxyl group is generally considered beneficial for the neuroprotective actions of flavonoids due to its radical scavenging ability. Methoxy groups can enhance the lipophilicity of flavonoids, which can facilitate their crossing of the blood-brain barrier (BBB), a critical step for exerting effects on the central nervous system.

A study on 2'-methoxy-6-methylflavone demonstrated its neuroprotective effects following focal cerebral ischemia nih.gov. This compound was found to decrease infarct volume and improve functional recovery, with its effects mediated via δ-containing GABAA receptors nih.gov. This highlights that methoxy groups on the flavone scaffold can contribute significantly to neuroprotection. While this compound has a different substitution pattern from this compound, it underscores the potential importance of methoxylation in the A-ring for neuroprotective activity. The combination of a 4'-hydroxyl group and a 6-methoxy group in this compound could therefore offer a favorable balance of antioxidant activity and BBB permeability, suggesting a potential for neuroprotective actions.

Stereochemical Considerations and Conformational Flexibility in Activity

The three-dimensional structure and conformational flexibility of flavones are important for their biological activity. The planarity of the flavone ring system, due to the double bond between C2 and C3, influences how the molecule fits into the binding sites of target proteins.

The B-ring of the flavone can rotate relative to the C-ring, and the preferred conformation can affect biological activity. The presence of substituents on the rings can influence this rotational freedom. While this compound itself is not chiral and therefore does not have stereoisomers, its conformational preferences can impact its interaction with biological targets.

Pharmacokinetic and Metabolic Studies of Flavones

Absorption, Distribution, and Elimination Processes

While specific data on the absorption, distribution, and elimination of 4'-hydroxy-6-methoxyflavone are not extensively documented, general principles of flavonoid pharmacokinetics can be applied. The oral bioavailability of flavonoids is often low due to factors such as poor aqueous solubility and extensive first-pass metabolism in the gut and liver.

The presence of a hydroxyl group at the 4'-position and a methoxy (B1213986) group at the 6-position on the flavone (B191248) backbone influences its physicochemical properties, such as lipophilicity, which in turn affects its absorption and distribution. Generally, methoxylation of flavonoids can increase their metabolic stability and membrane permeability, potentially leading to enhanced absorption compared to their polyhydroxylated counterparts. vitabase.com

Once absorbed, this compound would be expected to distribute to various tissues. Studies on other methoxyflavones have shown distribution to the liver and kidneys. nih.gov Elimination of the parent compound and its metabolites is anticipated to occur primarily through urine and feces.

Comprehensive Metabolic Profiling in Preclinical Models

The biotransformation of flavonoids is a complex process, broadly categorized into Phase I and Phase II metabolic reactions. These reactions aim to increase the water solubility of the compound, facilitating its excretion from the body.

Phase I Metabolic Reactions (e.g., Hydroxylation, Demethylation, Oxidation)

Phase I metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) enzyme system. Key reactions for this compound would likely include O-demethylation and hydroxylation.

O-Demethylation: The methoxy group at the 6-position is a prime target for O-demethylation, a common metabolic pathway for methoxylated flavonoids. nih.gov This reaction would yield 4',6-dihydroxyflavone. Studies on other methoxyflavones have demonstrated that CYP1A1 and CYP1A2 are often involved in this process. nih.gov

Hydroxylation: Additional hydroxyl groups can be introduced onto the flavone ring structure. For this compound, further hydroxylation could occur on either the A or B ring. Research on 4'-hydroxyflavanone, a structurally related compound, has shown that oxidation can occur on the B-ring. nih.gov The presence of the 6-methoxy group might also influence the position of further hydroxylation.

The following table summarizes the potential Phase I metabolites of this compound based on known metabolic pathways of similar flavonoids.

| Parent Compound | Metabolic Reaction | Potential Metabolite |

| This compound | O-Demethylation | 4',6-Dihydroxyflavone |

| This compound | Hydroxylation | Dihydroxy-methoxyflavone isomers |

Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation, Methylation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing their polarity. For this compound, the primary Phase II reactions are expected to be glucuronidation and sulfation, targeting the hydroxyl group at the 4'-position and any hydroxyl groups formed during Phase I metabolism.

Glucuronidation: This is a major metabolic pathway for flavonoids. nih.gov The 4'-hydroxyl group of this compound is a likely site for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on other flavonoids have shown that the 4'-OH position is a favorable site for this conjugation. nih.gov The 6-hydroxyl group, formed after demethylation, would also be a substrate for glucuronidation.

Sulfation: Sulfation, mediated by sulfotransferases (SULTs), is another important conjugation reaction for flavonoids. The 4'-hydroxyl group can be a target for sulfation.

The potential Phase II metabolites are outlined in the table below.

| Parent Compound/Phase I Metabolite | Metabolic Reaction | Potential Metabolite |

| This compound | Glucuronidation | 4'-O-glucuronide-6-methoxyflavone |

| This compound | Sulfation | 4'-O-sulfate-6-methoxyflavone |

| 4',6-Dihydroxyflavone | Glucuronidation | 4'-O-glucuronide-6-hydroxyflavone, 6-O-glucuronide-4'-hydroxyflavone, or di-glucuronide |

| 4',6-Dihydroxyflavone | Sulfation | 4'-O-sulfate-6-hydroxyflavone, 6-O-sulfate-4'-hydroxyflavone, or di-sulfate |

Impact of Chemical Structure on Metabolic Stability

The chemical structure of a flavonoid plays a crucial role in its metabolic stability. For this compound, the presence of both a hydroxyl and a methoxy group influences its susceptibility to metabolic enzymes.

Methoxylation: Generally, methoxylation of flavonoids increases their metabolic stability by protecting the hydroxyl groups from conjugation reactions. acs.org This can lead to a longer half-life and potentially greater bioavailability compared to the corresponding polyhydroxylated flavonoids. vitabase.com

Hydroxylation: The free hydroxyl group at the 4'-position makes the molecule a substrate for Phase II conjugation reactions, which is a primary route of elimination. The position of this hydroxyl group is critical, as different positions exhibit varying affinities for conjugating enzymes. nih.gov

Therefore, this compound represents a molecule with a balance of features that both promote and hinder its metabolic breakdown. The methoxy group offers a degree of protection, while the hydroxyl group provides a site for rapid conjugation and elimination.

Bioanalytical Methodologies for Metabolite Identification

The identification and quantification of flavonoid metabolites in biological matrices require sensitive and specific analytical techniques. The most powerful and commonly employed methods are based on hyphenated mass spectrometry techniques.

UHPLC-HRMS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry): This is a state-of-the-art technique for metabolic profiling. UHPLC provides excellent chromatographic separation of complex mixtures of metabolites, while HRMS allows for the accurate mass measurement of parent ions and their fragments, facilitating the identification of unknown metabolites.

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for flavonoid analysis due to their low volatility, GC-MS can be used after derivatization to analyze certain metabolites, particularly the smaller phenolic acid breakdown products resulting from ring cleavage.

LC-MS-QTOF (Liquid Chromatography-Mass Spectrometry-Quadrupole Time-of-Flight): This hybrid mass spectrometry technique offers high sensitivity and mass accuracy, making it well-suited for the structural elucidation of flavonoid metabolites. thermofisher.com The combination of a quadrupole and a time-of-flight analyzer allows for both precursor ion selection and accurate mass measurement of fragment ions, providing detailed structural information.

These advanced analytical platforms are indispensable for constructing a comprehensive metabolic profile of this compound and understanding its biotransformation in preclinical models.

Advanced Research Methodologies and Emerging Directions

In Vitro Cellular and Biochemical Assay Systems

In vitro assays are fundamental to the initial screening and mechanistic evaluation of bioactive compounds. For flavonoids, these assays provide critical data on their effects at the cellular and molecular level. A variety of established systems are employed to assess the therapeutic potential of compounds structurally related to 4'-Hydroxy-6-methoxyflavone.

For anticancer research, cytotoxicity is a primary endpoint. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. For instance, a study on 7-hydroxy-4'-methoxyflavone, a structural analog, utilized the MTT assay to determine its cytotoxic activity against HeLa (cervical cancer) and WiDr (colon cancer) cell lines. The compound was found to be active against HeLa cells with an IC50 value of 25.73 µg/mL and moderately active against WiDr cells with an IC50 of 83.75 µg/mL aip.org.

Beyond general cytotoxicity, specific assays are used to unravel the molecular mechanisms of action. Research on Acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), another related flavonoid, in DU145 human prostate cancer cells involved several key in vitro techniques nih.gov:

DAPI (4',6-diamidino-2-phenylindole) Staining : This fluorescent stain binds to DNA and is used to visualize chromatin condensation, a hallmark of apoptosis. Studies showed that Acacetin treatment significantly increased chromatin condensation in a dose-dependent manner nih.gov.

Flow Cytometry : This technique is used to analyze cell populations. In the context of cancer research, it can quantify the percentage of cells undergoing apoptosis. Flow cytometry confirmed that Acacetin suppressed the viability of DU145 cells by inducing apoptosis nih.gov.

Western Blot Analysis : This method detects specific proteins in a sample. It was used to demonstrate that Acacetin targets the Akt and nuclear factor (NF)-κB signaling pathways by inhibiting the phosphorylation of key proteins like IκBα and NF-κB. This inhibition led to a reduction in anti-apoptotic proteins such as Bcl-2 and XIAP nih.gov.

In the field of neuroprotection, cell-based assays are used to screen for compounds that can prevent neuronal death. A high-throughput screen identified 4'-Methoxyflavone (B190367) as a protective agent against parthanatos, a specific pathway of programmed cell death nih.gov. The screening process involved nih.govnih.gov:

Primary Screen : An AlamarBlue (AB) assay was used to assess cell viability in HeLa cells treated with a DNA-alkylating agent to induce parthanatos nih.gov.

Secondary Screen : A luminescent cell viability assay (CellTiter-Glo) was used for validation. This assay quantifies ATP, an indicator of metabolic activity nih.gov.

Mechanistic Assays : Further tests confirmed that active compounds reduced the synthesis and accumulation of poly (ADP-ribose) polymer, a key step in the parthanatos cascade nih.gov.

Neuronal Cell Cultures : The neuroprotective effects were ultimately confirmed in primary cortical neuronal cultures, demonstrating protection against cell death induced by excitotoxicity nih.govnih.gov.

These assay systems provide a powerful platform for the initial characterization of the biological activities of this compound and its analogs.

Table 1: In Vitro Assay Systems for Flavonoid Research This table is interactive and can be sorted by clicking on the headers.

| Assay Type | Purpose | Example Application for Related Flavonoids | Cell Lines Used | Reference |

|---|---|---|---|---|

| MTT Assay | Measures cell viability and cytotoxicity | Determining IC50 of 7-hydroxy-4'-methoxyflavone | HeLa, WiDr | aip.org |

| DAPI Staining | Visualizes apoptotic chromatin condensation | Observing effects of Acacetin | DU145 | nih.gov |

| Flow Cytometry | Quantifies apoptosis | Confirming Acacetin-induced apoptosis | DU145 | nih.gov |

| Western Blot | Detects specific proteins and signaling pathways | Investigating Acacetin's effect on Akt/NF-κB pathway | DU145 | nih.gov |

| AlamarBlue Assay | High-throughput screening of cell viability | Primary screen for inhibitors of parthanatos | HeLa | nih.gov |

| CellTiter-Glo Assay | Measures ATP as an indicator of cell health | Secondary screen for inhibitors of parthanatos | HeLa, SH-SY5Y | nih.gov |

| PAR Polymer Assay | Measures a key marker of parthanatos | Mechanistic study of 4'-Methoxyflavone | - | nih.gov |

| Primary Neuronal Culture | Confirms neuroprotection in a relevant cell type | Testing 4'-Methoxyflavone against NMDA toxicity | Mouse cortical neurons | nih.gov |

In Vivo Animal Models for Disease Pathophysiology and Efficacy Testing

Following promising in vitro results, in vivo animal models are indispensable for evaluating the efficacy and understanding the physiological effects of a compound in a complex living system. While specific in vivo studies for this compound are not extensively documented, models used for structurally similar methoxyflavones provide a clear framework for future research.

A prominent example is the use of xenograft models in cancer research. In a study investigating the anticancer properties of Acacetin, nude mice were subcutaneously injected with DU145 human prostate cancer cells to create tumors nih.gov. This model allows for the direct assessment of a compound's effect on human tumor growth in a living organism. Key aspects of this in vivo evaluation included:

Tumor Growth Measurement : The size and weight of the tumors were monitored throughout the study. Acacetin-treated mice exhibited significantly reduced tumor size and weight compared to control groups nih.gov.

Apoptosis Confirmation : To confirm that the reduction in tumor size was due to programmed cell death, a Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay was performed on tumor tissue. The TUNEL assay detects DNA fragmentation, a late marker of apoptosis, and confirmed that Acacetin induced apoptosis within the tumor cells in the mice nih.gov.

For neurodegenerative conditions, animal models of stroke or neurotoxicity are often employed. For example, after identifying 4'-Methoxyflavone as a neuroprotective agent in vitro, researchers proposed its future investigation in animal models of stroke and neurodegeneration to confirm its therapeutic potential nih.gov. Such models could include transient global brain ischemia induced by vessel occlusion, which is used to study delayed neuronal death and identify potential neuroprotective agents nih.gov.

These animal models are critical for validating the therapeutic hypotheses generated from in vitro data and are a necessary step in the preclinical development of compounds like this compound.

Computational Chemistry Approaches

Computational chemistry has become an integral part of modern drug discovery, offering rapid and cost-effective methods to predict molecular interactions, properties, and activities. These in silico techniques allow researchers to screen vast libraries of compounds, prioritize candidates for synthesis and testing, and gain insights into structure-activity relationships (SAR).

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a flavonoid) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex biointerfaceresearch.com. The goal is to predict the binding mode and affinity, often represented as a docking score or binding energy. This information helps to identify potential biological targets and understand the molecular basis of a compound's activity nih.gov. For example, docking studies on 3-methoxy flavone (B191248) derivatives have been used to investigate their anti-breast cancer potential by simulating their interaction with targets like the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) nih.gov.

Molecular Dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time nih.govplos.org. After a ligand is docked to a protein, MD simulations can be run to assess the stability of the protein-ligand complex. By simulating the complex in a dynamic environment (e.g., surrounded by water molecules), researchers can observe conformational changes and verify if the ligand remains stably bound in the active site researchgate.netuvm.edu. Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which measure the stability of the complex and the flexibility of individual amino acid residues, respectively nih.gov.

Pharmacophore modeling is another powerful computational tool used in drug design nih.gov. A pharmacophore is an abstract representation of the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity dergipark.org.tr.

Ligand-Based Modeling : This approach is used when the 3D structure of the biological target is unknown. It involves aligning a set of known active molecules and extracting their common chemical features to create a pharmacophore model.

Structure-Based Modeling : When the 3D structure of the target protein (with or without a bound ligand) is available, a pharmacophore model can be generated directly from the key interaction points within the active site nih.gov.

Once created, these models serve as 3D queries for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active dergipark.org.tr. This technique is valuable for discovering new chemical scaffolds or for understanding the SAR of a series of compounds.

In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic profile of a compound. In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule based solely on its structure researcher.life. This allows for the early identification of compounds with poor drug-like properties, saving time and resources audreyli.com.

Various software and web servers (e.g., SwissADME, pkCSM, ADMET Predictor) are available to calculate a wide range of physicochemical and pharmacokinetic parameters nih.govpharmaron.comjapsonline.com. Key properties that are often predicted include:

Drug-Likeness : Evaluation based on rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors nih.gov.

Absorption : Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution : Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism : Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism nih.gov.

Toxicity : Prediction of potential toxicities, such as mutagenicity (Ames test) and carcinogenicity japsonline.com.

For example, in silico analysis of hydroxylated flavone derivatives using the Prediction of Activity Spectra for Substances (PASS) online tool can suggest a wide range of probable biological activities, helping to guide further experimental investigation mdpi.com.

Table 2: Computational Chemistry Approaches in Flavonoid Research This table is interactive and can be sorted by clicking on the headers.

| Methodology | Description | Key Application | Example Targets/Parameters |

|---|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a protein target. | Identify potential biological targets; elucidate binding modes. | EGFR, ER-α, CDK6 |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assess the stability of protein-ligand complexes. | RMSD, RMSF |

| Pharmacophore Modeling | Creates a 3D model of essential features for biological activity. | Virtual screening of compound libraries to find new active molecules. | Hydrogen bond donors/acceptors, hydrophobic regions |

| ADMET Prediction | In silico calculation of pharmacokinetic and toxicity properties. | Early-stage filtering of compounds with poor drug-like profiles. | Lipinski's Rule of Five, HIA, BBB penetration, Ames test |

Systems Biology and Omics Integration in Flavonoid Research

Systems biology represents a holistic approach to biological research, aiming to understand the complex interactions within biological systems as a whole, rather than focusing on individual components nih.govox.ac.uk. This is achieved by integrating data from various "omics" technologies, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) ed.ac.uk. This multi-omics approach provides a comprehensive view of how a bioactive compound like this compound perturbs cellular networks and pathways.

While research specifically applying these techniques to this compound is nascent, their application in the study of other flavonoids highlights their immense potential. For example, an integrated transcriptomics and metabolomics study was used to elucidate the biosynthetic pathway of nevadensin (B1678647) (5,7-dihydroxy-6,8,4'-trimethoxyflavone) in the plant Lysionotus pauciflorus researchgate.net. By correlating gene expression data (transcriptome) with the abundance of specific flavonoid compounds (metabolome), researchers were able to identify the specific enzymes (genes) responsible for the complex hydroxylation and glycosylation steps in the flavonoid's synthesis researchgate.net.

In the context of pharmacology, a systems biology approach can be used to:

Identify Novel Targets : By analyzing global changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with a flavonoid, researchers can identify previously unknown molecular targets and pathways affected by the compound.

Understand Mechanisms of Action : Integrating multi-omics data can reveal the complex network of interactions through which a flavonoid exerts its effects, moving beyond a single-target-single-drug paradigm nih.gov.

Discover Biomarkers : Changes in the metabolome or proteome of an organism in response to treatment can serve as biomarkers to monitor the efficacy of a therapeutic intervention.

The integration of these large-scale datasets requires sophisticated bioinformatics and computational tools to analyze and visualize the complex interaction networks ox.ac.uk. As these technologies become more accessible, their application will be crucial in fully understanding the biological role and therapeutic potential of this compound.

Future Research Opportunities and Unexplored Areas for this compound

The scientific journey of this compound is far from complete. While initial studies have illuminated some of its biological activities, a vast landscape of unexplored potential and future research opportunities awaits investigation. The continued exploration of this compound is driven by the broader interest in hydroxylated polymethoxyflavones (HPMFs), which have shown promising anti-cancer and anti-inflammatory properties. researchwithrutgers.com Future research is poised to delve deeper into its therapeutic applications, biosynthetic pathways, and molecular mechanisms, leveraging advanced methodologies to unlock its full potential.

Deepening the Understanding of Therapeutic Potential

A primary avenue for future research lies in expanding the scope of its pharmacological evaluation. Building upon the known anti-inflammatory activities of related methoxyflavones, future studies could explore its efficacy in a wider range of chronic inflammatory diseases and specific cancer cell lines. researchgate.netacs.org

Key unexplored therapeutic areas include:

Neurodegenerative Diseases: Investigating the potential neuroprotective effects of this compound in models of Alzheimer's or Parkinson's disease.

Metabolic Disorders: Assessing its role in modulating pathways related to diabetes, obesity, and other metabolic syndromes.

Proteasome Inhibition: A study on the related compound, 5,6,3',4'-tetrahydroxy-7-methoxyflavone, demonstrated significant inhibition of 26S proteasome activities, a novel approach in antitumor research. nih.gov Investigating whether this compound shares this mechanism could open new doors for cancer therapy.

Hepatoprotection: The search for novel hepatoprotective agents from natural sources is a growing field, representing a significant opportunity for exploring the therapeutic potential of previously unexamined phytocompounds. nih.gov

Metabolic Engineering and Sustainable Biosynthesis

The natural abundance of this compound can be limited, making chemical synthesis or extraction from plant sources costly and inefficient. Metabolic engineering offers a promising solution for sustainable and scalable production. Flavonoids are synthesized in plants through the well-studied phenylpropanoid pathway. nih.gov The future of flavonoid production is increasingly moving towards microbial cell factories, such as E. coli and Saccharomyces cerevisiae.

Future research in this domain should focus on:

Pathway Elucidation: Identifying and characterizing the specific enzymes (e.g., chalcone (B49325) synthase, isomerase, and specific hydroxylases or methyltransferases) involved in the biosynthesis of this compound.

Heterologous Expression: Engineering microbial hosts to express these biosynthetic pathway genes to produce the compound from simple precursors like L-phenylalanine or L-tyrosine. nih.govresearchgate.net

Yield Optimization: Employing advanced metabolic engineering strategies, such as dynamic control of metabolic pathways and optimizing precursor supply, to enhance production titers. nih.govmedscape.com The development of efficient microbial platforms could significantly reduce production costs and facilitate broader research and commercial application. researchgate.net

Advanced Mechanistic and Pharmacokinetic Studies

A significant gap in the current knowledge is the detailed molecular mechanism underlying the bioactivity of this compound. Future research must move beyond preliminary screening to pinpoint its specific cellular targets and signaling pathways.

Moreover, comprehensive pharmacokinetic studies are essential. The development of highly sensitive and validated analytical methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), is crucial for accurately quantifying the compound and its metabolites in biological samples. researchwithrutgers.combucm.edu.cnresearchgate.net This will enable a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its development as a therapeutic agent.

Exploring Synergistic Interactions

The table below summarizes key future research directions and their potential impact.

| Research Area | Specific Focus | Potential Impact |

| Novel Therapeutics | Neuroprotection, Metabolic Disorders, Proteasome Inhibition | Expansion of clinical applications beyond current knowledge. |

| Metabolic Engineering | Biosynthetic pathway elucidation in microbial hosts (E. coli, yeast) | Sustainable, scalable, and cost-effective production for research and commercialization. |

| Mechanistic Studies | Identification of specific protein targets and signaling pathways | Deeper understanding of biological function and basis for rational drug design. |

| Pharmacokinetics (ADME) | Development of advanced analytical methods (HPLC, LC-MS) | Essential data for clinical translation and understanding bioavailability. |

| Synergistic Effects | Combination studies with other natural compounds or existing drugs | Development of more effective and potentially safer combination therapies. |

Q & A

Basic Research Questions

Q. What are the key structural features of 4'-Hydroxy-6-methoxyflavone, and how do they influence its chemical reactivity?

- The compound features a flavone backbone with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4' and 6, respectively. The hydroxyl group at 4' enhances hydrogen bonding and antioxidant activity, while the methoxy group at 6 increases lipophilicity, affecting membrane permeability in biological systems. Structural analogs (e.g., 3-hydroxy-6-methoxyflavone and 3’-hydroxy-5,7,4’-trimethoxyflavone) highlight the importance of substitution patterns on solubility and reactivity .

Q. What spectroscopic and chromatographic methods are recommended for confirming the purity of this compound?

- High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity) is standard for purity assessment, as validated for structurally similar flavones like 6-methoxyflavone . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation, with reference data available from NIST Chemistry WebBook for methoxyflavone derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Use tightly sealed goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure. Store away from oxidizers and follow institutional guidelines for waste disposal, as outlined in safety data sheets for analogous compounds like 3-hydroxyflavone .

Advanced Research Questions

Q. How does the hydroxylation/methoxylation pattern affect this compound’s bioactivity in cancer models?

- Studies on Hispidulin (4’-hydroxy-6-methoxyflavone) demonstrate that the 4'-OH group is critical for inducing endoplasmic reticulum stress (ERS) and apoptosis in liver cancer cells via mTOR pathway inhibition. Methoxy groups at position 6 enhance stability but may reduce solubility, requiring formulation adjustments for in vivo efficacy .

Q. What synthetic challenges arise in derivatizing this compound, and how can they be mitigated?

- Oxidative de-aromatization using hypervalent iodine reagents (e.g., PIFA) is effective for synthesizing protoflavone derivatives. However, regioselectivity issues may occur due to competing reactions at the 4'-OH site. Optimizing solvent systems (acetonitrile/water) and coupling alcohols can improve yields .

Q. How can contradictory findings about the pro-apoptotic mechanisms of this compound be resolved?

- Discrepancies in ERS-mediated apoptosis (e.g., AMPK vs. mTOR dominance) may stem from cell-type-specific signaling. Use isoform-specific inhibitors (e.g., rapamycin for mTOR) and CRISPR screens to validate targets. Cross-referencing with structurally distinct flavones (e.g., 5,4′-dihydroxy-3,3′-dimethoxy-6,7-methylenedioxyflavone) can clarify substituent-dependent effects .

Methodological Notes

- Synthesis : Follow protocols for oxidative de-aromatization using PIFA, as described for protoflavone derivatives .

- Bioactivity Assays : Use ER-stress reporters (e.g., GRP78) and flow cytometry to quantify apoptosis in cancer cell lines (e.g., SMMC7721, Huh7) .

- Data Validation : Cross-check spectral data with NIST references and ensure batch-to-batch consistency via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.